2-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
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Overview
Description
2-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a complex organic compound featuring a benzamide core linked to a hexahydrocinnolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide typically involves multi-step organic reactions:
Formation of the Hexahydrocinnolinyl Moiety: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydrocinnolinyl ring system.
Attachment of the Benzamide Group: The hexahydrocinnolinyl intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It could be explored for its effects on various biological pathways, potentially leading to new treatments for diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The exact molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propionamide: Similar structure but with a propionamide group.
Uniqueness
The presence of the benzamide group in 2-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide may confer unique properties, such as increased stability or specific interactions with biological targets, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-methyl-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-5-3-4-6-14(11)17(22)18-13-7-8-15-12(9-13)10-16(21)20(2)19-15/h3-6,10,13H,7-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWPGHNRIFJDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCC3=NN(C(=O)C=C3C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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